N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide is an organic compound characterized by the presence of bromine atoms and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2,4-dibromoaniline in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Bromophenyl)methylidene]-2-[(3,4-dimethoxyphenyl)amino]acetohydrazide
- N’-[(E)-(4-Bromophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(E)-(4-Bromophenyl)methylidene]-2-[(4-methoxyphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide is unique due to the presence of multiple bromine atoms, which can enhance its reactivity and biological activity. The specific arrangement of bromine atoms and functional groups also contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12Br3N3O |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(2,4-dibromoanilino)acetamide |
InChI |
InChI=1S/C15H12Br3N3O/c16-11-3-1-10(2-4-11)8-20-21-15(22)9-19-14-6-5-12(17)7-13(14)18/h1-8,19H,9H2,(H,21,22)/b20-8+ |
InChI Key |
DZTFTIDTSBSNKI-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.